
Lenvatinib Impurity F
Overview
Description
Lenvatinib Impurity F (CAS: 796848-79-8) is a structurally defined degradation product or synthetic byproduct of lenvatinib, a tyrosine kinase inhibitor used in cancer therapy. As a critical impurity, its identification and quantification are essential for ensuring drug safety and compliance with regulatory standards such as USP, EMA, and ICH guidelines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lenvatinib Impurity F involves multiple steps, including the formation of intermediate compounds. The specific synthetic route and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. For example, one method involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine under acidic conditions to form an intermediate, which is then further reacted to produce this compound .
Industrial Production Methods: Industrial production of this compound follows stringent guidelines to minimize the formation of impurities. Techniques such as Quality by Design (QbD) and green chemistry principles are employed to optimize the synthesis process. This includes the use of environmentally friendly solvents and reagents, as well as the implementation of robust purification methods to isolate and quantify the impurity .
Chemical Reactions Analysis
Types of Reactions: Lenvatinib Impurity F can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions involving halogenated intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated intermediates with nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Quality Control and Analytical Methods
Impurity Standards
Lenvatinib Impurity F serves as a critical reference standard in the quality control of pharmaceutical formulations containing lenvatinib. Its presence can indicate the quality and stability of the active pharmaceutical ingredient (API). Analytical methods such as High-Performance Liquid Chromatography (HPLC) are utilized to quantify impurities, including this compound, ensuring compliance with regulatory standards .
Stability-Indicating Methods
Stability-indicating methods are essential for assessing the degradation behavior of lenvatinib and its impurities under various environmental conditions. Research has demonstrated that this compound can be detected through optimized HPLC methods that comply with International Council for Harmonisation (ICH) guidelines . These methods help in identifying how impurities form during storage or under stress conditions, providing insights into the drug's shelf life and stability.
Research and Development
Formulation Development
In the development of lenvatinib formulations, understanding the behavior of impurities like this compound is vital. Studies have shown that this impurity can influence the pharmacokinetics and bioavailability of lenvatinib. For example, formulations that minimize impurity formation can enhance therapeutic outcomes by ensuring more consistent drug delivery .
Combination Therapies
Research into combination therapies involving lenvatinib has highlighted the need to monitor impurities closely. For instance, studies combining lenvatinib with other agents (like everolimus) have shown that impurities may affect the overall efficacy of treatment regimens. Monitoring this compound could provide insights into optimizing these combinations for better patient outcomes .
Regulatory Compliance
Regulatory Guidelines
Regulatory bodies such as the FDA and EMA require comprehensive data on impurities in pharmaceutical products. The characterization of this compound is necessary for drug approval processes, as it impacts safety assessments and pharmacological evaluations . The presence of impurities must be documented and quantified to ensure that they do not exceed acceptable limits.
Post-Marketing Surveillance
Once lenvatinib is on the market, ongoing surveillance for impurities like this compound is crucial. Adverse effects linked to impurities can lead to regulatory actions or recalls if they are found to impact patient safety significantly . Continuous monitoring helps maintain drug quality throughout its lifecycle.
Mechanism of Action
The mechanism of action of Lenvatinib Impurity F is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. understanding its formation and potential interactions is crucial for ensuring the safety and efficacy of lenvatinib. Studies focus on its potential to interfere with the intended action of lenvatinib by binding to unintended molecular targets or pathways .
Comparison with Similar Compounds
Comparison with Similar Lenvatinib Impurities
Structural and Chemical Properties
The table below summarizes key differences between Lenvatinib Impurity F and other closely related impurities:
Notes:
- Impurity F is distinguished by its unique CAS number and probable structural alterations in the parent molecule’s cyclopropyl or urea regions, though exact details require further elucidation .
- Impurity G is structurally characterized by the absence of the cyclopropyl group, confirmed via NMR and mass spectrometry .
- Impurity 10 is an N-oxide derivative, synthesized through oxidation pathways .
Analytical Profiling
- Chromatographic Methods :
- Spectroscopic Techniques :
Biological Activity
Lenvatinib is a multi-targeted tyrosine kinase inhibitor primarily used in the treatment of various cancers, including differentiated thyroid cancer and hepatocellular carcinoma. However, the biological activity of its impurity, known as Lenvatinib Impurity F, is less well-documented. This article aims to synthesize available research findings on this compound, focusing on its biological activity, mechanisms of action, and implications for therapeutic use.
Overview of Lenvatinib and Its Impurities
Lenvatinib (chemical name: lenvatinib mesilate) inhibits multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. It targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and other oncogenic pathways. The pharmacological effects of Lenvatinib are primarily attributed to its active form; however, impurities like this compound may also exhibit biological activity that can influence therapeutic outcomes.
Lenvatinib's primary mechanism involves the inhibition of angiogenesis by blocking the phosphorylation of VEGFRs, which leads to reduced endothelial cell proliferation and tube formation. This inhibition is crucial in preventing tumor vascularization and subsequent growth. The specific contributions of this compound to these mechanisms remain unclear but may involve similar pathways.
Inhibitory Profile
The inhibitory profile of Lenvatinib against various kinases is critical to understanding its efficacy. The following table summarizes the IC50 values for key kinases inhibited by Lenvatinib:
Kinase | IC50 (nmol/L) |
---|---|
VEGFR2 | 4.0 |
VEGFR1 | 22 |
FGFR1 | 46 |
PDGFRβ | 39 |
RET | 6.35 |
Data adapted from PMDA reports and clinical studies .
Biological Activity of this compound
Research on this compound specifically is limited. However, some studies suggest that impurities in pharmaceutical compounds can affect overall drug efficacy and safety profiles.
Case Studies and Clinical Data
- Safety and Efficacy in Real-World Settings : A study involving patients with advanced hepatocellular carcinoma indicated that while lenvatinib was effective, variations in response could potentially be influenced by the presence of impurities like this compound. Patients with Child-Pugh A status showed a median progression-free survival (PFS) of 6.4 months, while those with Child-Pugh B had significantly lower outcomes .
- Immunological Effects : Research indicates that lenvatinib enhances antitumor immunity by promoting T cell infiltration into tumors. While specific data on Impurity F's role in this process is lacking, impurities can alter immune responses indirectly through their effects on drug metabolism and distribution .
Pharmacokinetics and Metabolism
The pharmacokinetics of lenvatinib suggest that it is extensively metabolized in the liver, with metabolites contributing minimally to its overall pharmacological activity . Understanding how impurities like this compound are metabolized could provide insights into their potential effects on drug efficacy.
Properties
IUPAC Name |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5/c1-29-19-10-17-13(9-14(19)20(26)27)18(6-7-23-17)30-12-4-5-16(15(22)8-12)25-21(28)24-11-2-3-11/h4-11H,2-3H2,1H3,(H,26,27)(H2,24,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPCSJGFZLUZOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)O)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201118571 | |
Record name | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201118571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
417717-21-6 | |
Record name | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=417717-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201118571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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